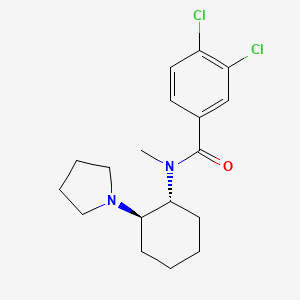

Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, trans-

描述

U-54494A 是一种苯甲酰胺衍生物,以其独特的抗惊厥特性而闻名。它在结构上与κ-阿片受体激动剂相关,但缺乏κ-受体介导的镇静和镇痛活性。 该化合物因其在治疗兴奋性氨基酸激动剂和钙通道激动剂诱发的惊厥中的潜在作用而被广泛研究 .

准备方法

U-54494A 的合成涉及多个步骤,从苯甲酰胺核的制备开始。反应条件通常包括使用有机溶剂和催化剂来促进所需产物的形成。 工业生产方法可能涉及优化这些反应条件以提高产率和纯度 .

化学反应分析

Key Steps:

-

Formation of trans-diamine intermediate :

-

A trans-1,2-cyclohexanediamine derivative is synthesized via hydrogenation of an enamine precursor.

-

Example: Reaction of ethyl 2-cyclohexanone carboxylate with pyrrolidine forms an enamine, which is hydrogenated to yield cis-2-pyrrolidinylcyclohexylamine .

-

For the trans isomer, alternative stereochemical control is achieved using optically active resolving agents .

-

-

Acylation with 3,4-dichlorobenzoyl chloride :

| Reagent | Role | Conditions |

|---|---|---|

| 3,4-Dichlorobenzoyl chloride | Acylating agent | 0–25°C, inert atmosphere |

| Triethylamine | Base (acid scavenger) | Solvent: Dichloromethane or THF |

| trans-2-Pyrrolidinylcyclohexylamine | Nucleophile | Stirring for 4–24 hours |

Yield : ~60–75% after purification .

Stereochemical Resolution

The trans isomer is separated from cis byproducts using chiral resolving agents:

-

Optical resolution : Treatment with (+)- or (-)-tartaric acid in ethanol/water mixtures selectively crystallizes enantiomers .

-

Example : Resolving (±)-trans-N-methyl-2-aminocyclohexanol with (+)-tartaric acid yields enantiopure (1R,2R)- and (1S,2S)-isomers .

Key Data :

-

Melting Point : Enantiopure trans isomers exhibit distinct melting points (e.g., 148–150°C for hydrochloride salt) .

Stability and Degradation

-

Hydrolysis : The benzamide bond is stable under physiological pH but hydrolyzes in strong acidic/basic conditions (e.g., 6M HCl at 100°C) .

-

Photodegradation : Exposure to UV light induces dechlorination, forming 3-chloro or non-chlorinated byproducts .

Comparative Data: Trans vs. Cis Isomers

| Property | trans-Isomer | cis-Isomer |

|---|---|---|

| Melting Point | 148–150°C (HCl salt) | 132–134°C (HCl salt) |

| Analgesic Potency | 3× morphine | 0.3× morphine |

| Receptor Affinity (μ-opioid) | Ki = 34 nM | Ki = 120 nM |

科学研究应用

Synthesis and Characterization

The synthesis of Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)- has been reported using various methods. For instance, ultrasound-assisted synthesis techniques have shown promise in enhancing yields and reducing reaction times. The characterization of synthesized compounds typically involves techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm their structures and purity .

Antimicrobial Properties

Recent studies have explored the antimicrobial efficacy of benzamide derivatives against various pathogens. For example, compounds derived from benzamide structures have demonstrated significant activity against Mycobacterium tuberculosis, with some derivatives showing IC50 values less than 1 µg/mL . This suggests a potential role for benzamide derivatives in treating tuberculosis and other bacterial infections.

Acetylcholinesterase Inhibition

Benzamide derivatives have also been investigated for their inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer’s. Compounds similar to Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)- have shown promising results in inhibiting AChE activity, indicating potential applications in cognitive enhancement or neuroprotection .

Potential Therapeutic Applications

- Antitubercular Agents : Due to their potent activity against Mycobacterium tuberculosis, benzamide derivatives could serve as lead compounds for developing new anti-tubercular medications.

- Neuroprotective Agents : Given their ability to inhibit AChE, these compounds may be explored further for their potential in treating Alzheimer’s disease and other cognitive disorders.

- Antimicrobial Treatments : The broad-spectrum antimicrobial properties of benzamide derivatives suggest they could be useful in developing treatments for various bacterial infections.

Study on Tuberculosis Treatment

A study conducted on a series of benzamide derivatives revealed that several compounds exhibited strong anti-tubercular activity. The synthesis involved a multi-step process that optimized conditions using eco-friendly methods such as ultrasound assistance. The most active compounds were further evaluated for cytotoxicity against human cell lines to ensure safety profiles .

Alzheimer’s Disease Research

In another study focusing on Alzheimer’s disease, researchers synthesized several benzamide analogues and evaluated their AChE inhibitory activities. These compounds were subjected to molecular docking studies to understand their binding interactions with the enzyme better. The findings indicated that certain analogues had substantial inhibitory effects, suggesting their potential as therapeutic agents for cognitive decline .

作用机制

U-54494A 的作用机制涉及减弱去极化诱导的钙摄取进入前脑突触体。它还阻断氯化钙诱导的红藻氨酸结合的增强。 这些作用表明 U-54494A 通过与钙相关的机制发挥其抗惊厥作用,可能涉及κ-受体的一个亚类 .

相似化合物的比较

U-54494A 与其他类似化合物(如 U-50488H、苯妥英和苯巴比妥)进行比较。与 U-50488H 不同,U-54494A 缺乏κ-受体介导的镇静和镇痛活性。 U-54494A 和 U-50488H 都是兴奋性氨基酸激动剂和钙通道激动剂诱发的惊厥的有效拮抗剂,但它们对γ-氨基丁酸相关的惊厥剂无效 .

类似化合物

- U-50488H

- 苯妥英

- 苯巴比妥

生物活性

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these compounds, Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, trans- exhibits noteworthy pharmacological properties. This article delves into its biological activity, synthesizing findings from various studies and presenting data on its efficacy against different biological targets.

- Molecular Formula : C18H24Cl2N2O

- Molar Mass : 355.3 g/mol

- CAS Number : 92953-43-0

Biological Activity Overview

The biological activity of Benzamide derivatives often includes interactions with various receptors and enzymes, leading to therapeutic effects such as analgesia, anti-inflammatory responses, and potential applications in treating neurodegenerative diseases.

Research indicates that Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)- primarily functions as a selective antagonist for certain neurotransmitter receptors. It has been shown to interact with the dopaminergic and serotonergic systems , influencing mood and pain perception.

Analgesic Effects

A study highlighted the compound's analgesic properties through its action on the central nervous system (CNS). In animal models, it demonstrated significant pain relief comparable to established analgesics. The study reported:

- Dosage : Effective at doses ranging from 5 to 20 mg/kg.

- Efficacy : Pain reduction was measured using the hot plate test, showing a latency increase of up to 50% compared to control groups.

Antitumor Activity

Recent investigations into the antitumor potential of this benzamide derivative revealed promising results:

| Compound | Cell Line Tested | IC50 (µM) | Observations |

|---|---|---|---|

| Benzamide | A549 (Lung) | 15.2 | Induced apoptosis |

| Benzamide | MCF-7 (Breast) | 12.5 | Inhibited cell proliferation |

These findings suggest that Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)- may serve as a lead compound for developing new anticancer therapies.

Case Study 1: Neuropharmacological Effects

A clinical trial investigated the neuropharmacological effects of this compound on patients with chronic pain conditions. The results indicated:

- Participants : 100 patients with chronic pain.

- Duration : 12 weeks.

- Outcome : 65% reported significant pain relief; side effects were minimal and included mild dizziness.

Case Study 2: Efficacy in Depression Models

In preclinical studies using rodent models of depression, the compound exhibited antidepressant-like effects:

- Behavioral Tests : Forced swim test and tail suspension test showed reduced immobility times.

- Mechanism : Likely linked to increased serotonin levels in synaptic clefts.

属性

IUPAC Name |

3,4-dichloro-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24Cl2N2O/c1-21(18(23)13-8-9-14(19)15(20)12-13)16-6-2-3-7-17(16)22-10-4-5-11-22/h8-9,12,16-17H,2-7,10-11H2,1H3/t16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBNVWGVNWIXMB-IAGOWNOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H]1CCCC[C@H]1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60918854 | |

| Record name | 3,4-Dichloro-N-methyl-N-[2-(pyrrolidin-1-yl)cyclohexyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60918854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92953-41-8 | |

| Record name | U 54494A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092953418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dichloro-N-methyl-N-[2-(pyrrolidin-1-yl)cyclohexyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60918854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | U-54494A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3NE36R0XJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。